MAO-A Inhibition Potency: Target Compound vs. Closest Active Analog
The target compound demonstrates a measurable, albeit modest, inhibitory activity against recombinant human MAO-A with an IC50 of 4.00E+4 nM (40 µM) [1]. A closely related benzothiazole derivative, CHEMBL3402055 (a library compound with a different 2-substituent but a similar core), exhibits a more potent IC50 of 1.00E+4 nM (10 µM) [2]. This 4-fold potency difference clearly shows that the 2-chlorobenzamido-6-ethylcarboxylate substitution pattern is not the optimal pharmacophore for MAO-A, but its tractable potency provides a baseline for SAR studies where subtle improvements are sought. Direct comparison of these data allows researchers to immediately assess this compound's suitability as a starting point for hit-to-lead optimization in neurodegenerative disease targets.
| Evidence Dimension | Inhibition of recombinant human MAO-A (IC50) |
|---|---|
| Target Compound Data | 4.00E+4 nM (40 µM) |
| Comparator Or Baseline | CHEMBL3402055 (a library benzothiazole derivative): 1.00E+4 nM (10 µM) |
| Quantified Difference | Target compound is 4-fold less potent than the comparator |
| Conditions | Inhibition of recombinant human MAO-A incubated for 15 mins by Amplex Red reagent and horseradish peroxidase based fluorescence microplate reader. |
Why This Matters
This quantitative potency comparison is essential for researchers deciding between this compound and more potent but structurally distinct benzothiazole analogs, guiding initial hit selection where a specific substitution pattern is needed over raw potency.
- [1] BindingDB. Data for BDBM50468058 (CHEMBL1559759): IC50 = 40,000 nM for Human MAO-A. Zunyi Medical University, curated by ChEMBL. View Source
- [2] BindingDB. Data for BDBM50067587 (CHEMBL3402055): IC50 = 10,000 nM for Human MAO-A. Curated by ChEMBL. View Source
